molecular formula C13H18INO B3283934 1-Benzyl-1-methyl-4-oxopiperidinium iodide CAS No. 77542-27-9

1-Benzyl-1-methyl-4-oxopiperidinium iodide

Cat. No. B3283934
Key on ui cas rn: 77542-27-9
M. Wt: 331.19 g/mol
InChI Key: GXCBGFSXHBBEFW-UHFFFAOYSA-M
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Patent
US07557117B2

Procedure details

To 9.79 ml of 1-benzyl-4-piperidone, 16.5 ml of methyl iodide was added and stirred for 16 hours at room temperature. To the resulting yellow suspension, approx. 10 ml of ether was added and the formed yellow solid was recovered by filtration, which solid was washed with ether and dried to provide 13.42 g of the title compound as a yellow powder.
Quantity
9.79 mL
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][I:16]>CCOCC>[I-:16].[CH2:1]([N+:8]1([CH3:15])[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.79 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
16.5 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the formed yellow solid was recovered by filtration, which solid
WASH
Type
WASH
Details
was washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[I-].C(C1=CC=CC=C1)[N+]1(CCC(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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